5-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)furan-2-carboxamide
Description
The compound 5-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)furan-2-carboxamide features a brominated furan-2-carboxamide core linked to a morpholinoethyl group and a 1-methylindolin-5-yl moiety. The bromine atom enhances electrophilic reactivity, while the morpholine and indole groups may modulate solubility and target affinity .
Properties
IUPAC Name |
5-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O3/c1-23-7-6-15-12-14(2-3-16(15)23)17(24-8-10-26-11-9-24)13-22-20(25)18-4-5-19(21)27-18/h2-5,12,17H,6-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVDVIXDJURBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Morpholine Ring Formation: The morpholine ring can be introduced via nucleophilic substitution reactions involving morpholine and appropriate electrophilic intermediates.
Coupling with Furan Carboxamide: The final step involves coupling the synthesized intermediates with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the furan carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indoline moiety.
Reduction: Reduced forms of the furan carboxamide group.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
5-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Biological Studies: The compound can be used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or pathways.
Industrial Applications: Its unique structure makes it a candidate for use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)furan-2-carboxamide involves its interaction with specific molecular targets, which could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological context and the nature of the interactions, which could involve binding to active sites, inhibition of enzymatic activity, or modulation of receptor functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analogs:
5-bromo-N-methylfuran-2-carboxamide (CAS 31136-78-4) Structure: Simplest analog with an N-methyl group instead of the morpholinoethyl-indolin substituent. Properties: Increased lipophilicity (LogP ~2.5) due to the N-methyl group, enhancing membrane permeability but reducing solubility . Synthesis: Straightforward amidation of 5-bromofuran-2-carboxylic acid with methylamine.
5-bromo-N-(4-formylphenyl)furan-2-carboxamide (Compound 27, ) Structure: Features a 4-formylphenyl substituent. Synthesis: Prepared via amidation of 5-bromofuran-2-carboxylic acid with 4-aminoacetophenone (18% yield after chromatography) . Applications: Investigated as a matrix metalloproteinase (MMP-13) inhibitor, leveraging the formyl group for covalent interactions.
5-Bromo-N’-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide () Structure: Replaces the carboxamide with a carbohydrazide linked to an indolinone. Properties: Lower lipophilicity (due to the hydrazide group) and demonstrated anti-inflammatory activity in vitro .
5-(4-Nitrophenyl)furan-2-carboxylic Acid ()
- Structure : Nitrophenyl substituent instead of bromine.
- Synthesis : Suzuki coupling of methyl 5-bromofuran-2-carboxylate with 4-nitrophenylboronic acid, followed by ester hydrolysis .
Physicochemical and Pharmacological Properties
Table 1: Comparative Properties of Key Analogs
Key Observations:
- Lipophilicity : The target compound’s LogP (~1.8) is lower than N-methyl analogs due to the morpholine’s polarity but higher than carbohydrazide derivatives.
- Synthetic Complexity : The target compound’s multi-component structure necessitates advanced coupling techniques compared to simpler analogs like the N-methyl derivative.
Functional Group Impact
- Morpholine : Increases solubility and may participate in hydrogen bonding with biological targets.
Biological Activity
5-Bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 5-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)furan-2-carboxamide typically involves the reaction of 5-bromofuran-2-carboxylic acid derivatives with morpholine and indoline derivatives. The process generally includes the following steps:
- Formation of the Furan Derivative : A furan derivative is synthesized through standard organic reactions, often involving bromination.
- N-Alkylation : The furan derivative is then reacted with a morpholine compound to introduce the morpholinoethyl group.
- Final Coupling : The indoline derivative is coupled to form the final product.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Anti-inflammatory Properties : Studies have indicated that compounds similar to 5-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)furan-2-carboxamide exhibit significant anti-inflammatory effects by modulating TNF-alpha signaling pathways, which are crucial in inflammatory responses .
- Antitumor Activity : Preliminary research suggests that this compound may possess antitumor properties, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth .
Data Table
The following table summarizes key biological activities and findings related to the compound:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Modulation of TNF-alpha signaling | |
| Antitumor | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Anti-inflammatory Effects :
- Antitumor Activity Assessment :
- Antimicrobial Properties :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
